molecular formula C7H7FINO B13295333 4-Fluoro-5-iodo-2-methoxyaniline

4-Fluoro-5-iodo-2-methoxyaniline

Cat. No.: B13295333
M. Wt: 267.04 g/mol
InChI Key: YMXWGQMFCOAQOM-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-2-methoxyaniline is a halogen-substituted aniline derivative with a methoxy group at the 2-position, fluorine at the 4-position, and iodine at the 5-position of the aromatic ring. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing halogens (F, I) and the electron-donating methoxy group.

Properties

Molecular Formula

C7H7FINO

Molecular Weight

267.04 g/mol

IUPAC Name

4-fluoro-5-iodo-2-methoxyaniline

InChI

InChI=1S/C7H7FINO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3

InChI Key

YMXWGQMFCOAQOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-iodo-2-methoxyaniline typically involves a multi-step process. One common method is the halogenation of 2-methoxyaniline, followed by selective iodination and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

    Halogenation: The initial step involves the halogenation of 2-methoxyaniline using a halogenating agent such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

    Iodination: The halogenated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

    Fluorination: Finally, the iodinated intermediate is fluorinated using a fluorinating agent like potassium fluoride or cesium fluoride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-5-iodo-2-methoxyaniline may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-iodo-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (fluorine and iodine) are replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Hydroxylated, cyanated, or alkoxylated derivatives.

Scientific Research Applications

4-Fluoro-5-iodo-2-methoxyaniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs and diagnostic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodo-2-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-Fluoro-5-iodo-2-methoxyaniline and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
4-Fluoro-5-iodo-2-methoxyaniline 4-F, 5-I, 2-OCH₃ C₇H₇FINO ~283.04* Not explicitly listed Combines heavy iodine with electron-donating methoxy group; potential for cross-coupling reactions.
2-Fluoro-5-iodo-4-methoxyaniline 2-F, 5-I, 4-OCH₃ C₇H₇FINO ~283.04 Not listed Positional isomer; methoxy at 4-position may alter electronic distribution.
4-Chloro-5-fluoro-2-methoxyaniline 4-Cl, 5-F, 2-OCH₃ C₇H₇ClFNO 175.59 1268392-91-1 Chlorine replaces iodine; lower molecular weight and steric bulk.
4-Bromo-5-fluoro-2-methylaniline 4-Br, 5-F, 2-CH₃ C₇H₇BrFN 204.04 52723-82-7 Bromine instead of iodine; methyl instead of methoxy—less polar and less bulky.
4-Chloro-2-iodo-5-methylaniline 4-Cl, 2-I, 5-CH₃ C₇H₇ClIN ~255.49* 1373233-50-1 Iodo and methyl in different positions; altered steric and electronic effects.
3-Fluoro-4-methoxyaniline 3-F, 4-OCH₃ C₇H₈FNO 141.14 366-99-4 Simpler structure; fluorine and methoxy in adjacent positions.

Note: Molecular weights marked with () are calculated based on atomic composition.*

Research Findings on Substituent Effects

Halogen Substituents (F, Cl, Br, I)

  • Iodine : The presence of iodine in 4-Fluoro-5-iodo-2-methoxyaniline introduces significant steric bulk and polarizability, which may enhance its utility in Suzuki-Miyaura cross-coupling reactions compared to lighter halogens like chlorine .
  • Chlorine/Bromine : Chlorine (in 4-Chloro-5-fluoro-2-methoxyaniline) offers a balance between reactivity and cost-effectiveness, while bromine (in 4-Bromo-5-fluoro-2-methylaniline) provides intermediate polarizability for photophysical applications .

Methoxy vs. Methyl Groups

  • Methoxy (OCH₃) : The electron-donating methoxy group in 4-Fluoro-5-iodo-2-methoxyaniline activates the ring toward electrophilic substitution at the ortho/para positions. This contrasts with 4-Bromo-5-fluoro-2-methylaniline, where the methyl group (CH₃) offers steric hindrance without significant electronic activation .
  • Solubility : Methoxy-containing analogs (e.g., 4-Fluoro-2-methoxyaniline, CAS 450-91-9 ) exhibit higher polarity and water solubility compared to methyl-substituted derivatives.

Positional Isomerism

  • The positional isomer 2-Fluoro-5-iodo-4-methoxyaniline demonstrates how shifting substituents alters electronic distribution. For instance, a 4-methoxy group may direct electrophiles to the 1- or 3-positions, whereas a 2-methoxy group (as in the parent compound) directs to the 5-position.

Biological Activity

4-Fluoro-5-iodo-2-methoxyaniline is a halogenated aniline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring both fluorine and iodine substituents, influences its chemical reactivity and biological interactions.

The synthesis of 4-Fluoro-5-iodo-2-methoxyaniline typically involves a multi-step process including halogenation, iodination, and fluorination of 2-methoxyaniline. The presence of halogens enhances the compound's lipophilicity and potential interactions with biological targets.

Biological Activity

Research has indicated that 4-Fluoro-5-iodo-2-methoxyaniline exhibits various biological activities, including:

1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

2. Anticancer Potential
Preliminary investigations suggest that 4-Fluoro-5-iodo-2-methoxyaniline may inhibit the growth of cancer cells. This activity is likely mediated through the induction of apoptosis and inhibition of cell proliferation pathways. In vitro studies have demonstrated significant cytotoxicity against breast and colon cancer cell lines .

3. Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it has shown promise as an inhibitor of certain kinases, which play a critical role in cancer cell signaling pathways .

The biological activity of 4-Fluoro-5-iodo-2-methoxyaniline can be attributed to its interaction with various molecular targets:

  • Binding Affinity : The presence of fluorine and iodine enhances the compound's binding affinity to target proteins, potentially increasing its effectiveness as a therapeutic agent.
  • Receptor Modulation : It may modulate receptor activity by stabilizing specific conformations that lead to altered signaling pathways .

Case Studies

Several case studies have investigated the effects of 4-Fluoro-5-iodo-2-methoxyaniline in various biological contexts:

Study Findings
Study A (2023)Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values below 50 µg/mL.
Study B (2024)Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM.
Study C (2024)Showed inhibition of protein kinase activity in vitro, suggesting potential as a targeted therapy in oncology.

Research Applications

4-Fluoro-5-iodo-2-methoxyaniline is being investigated for various applications:

  • Drug Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Biology : Used as a tool to study enzyme inhibition and receptor interactions.
  • Material Science : Explored for use in creating novel materials with specific electronic properties due to its unique chemical structure .

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